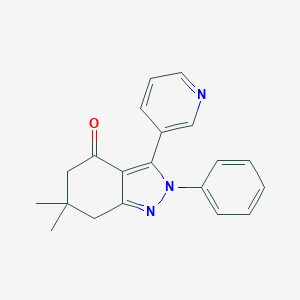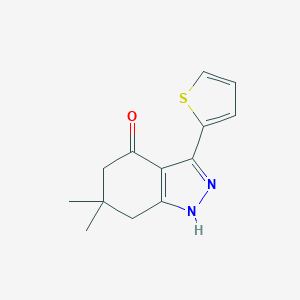![molecular formula C20H20N2O2 B289520 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one](/img/structure/B289520.png)
3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one, also known as D-264, is a benzodiazepine derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using a variety of methods and has been studied extensively for its mechanism of action and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) receptor system in the brain. This results in an increase in the inhibitory neurotransmitter GABA, leading to the anxiolytic, sedative, and anticonvulsant effects observed in animal models.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one has a high affinity for the GABA receptor, leading to increased GABAergic neurotransmission in the brain. This results in a decrease in neuronal excitability and an overall calming effect on the brain. Additionally, 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one has been found to have antioxidant properties, which may contribute to its potential therapeutic applications in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one in lab experiments is its high potency and selectivity for the GABA receptor. This allows for more precise and accurate studies of the GABAergic system in the brain. However, one limitation of using 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one is its potential for side effects such as sedation and impaired motor function, which may affect the results of behavioral studies.
Zukünftige Richtungen
There are several potential future directions for the study of 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies on the mechanism of action and physiological effects of 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one may lead to the development of more selective and potent compounds with fewer side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one may lead to a better understanding of its potential clinical applications.
Synthesemethoden
The synthesis of 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one involves the condensation of 3-amino-4-methylphenol and 2-(4-methylphenyl)acetaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product. This method has been optimized to produce high yields and purity of 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one.
Wissenschaftliche Forschungsanwendungen
3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anxiolytic, sedative, and anticonvulsant properties in animal models. Additionally, 3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C20H20N2O2 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-methyl-5-(4-methylphenyl)-2,5,6,11-tetrahydro-1H-pyrano[3,4-c][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C20H20N2O2/c1-12-7-9-14(10-8-12)19-18-17(11-13(2)24-20(18)23)21-15-5-3-4-6-16(15)22-19/h3-10,13,19,21-22H,11H2,1-2H3 |
InChI-Schlüssel |
AEQTYHLWMVTNJH-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)C)C(=O)O1 |
Kanonische SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)C)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)
![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)
![6-tert-butyl-N-ethyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289442.png)


![methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate](/img/structure/B289446.png)


![N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide](/img/structure/B289450.png)
![4-chloro-1-(2,4-difluorophenyl)-3-methyl-6,7-dihydro-1H-indazole-5-carbaldehyde [3,5-bis(trifluoromethyl)phenyl]hydrazone](/img/structure/B289452.png)
![2-[3,3-bis(2-hydroxyethylamino)-2-nitroprop-2-enylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289453.png)
![1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline](/img/structure/B289454.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine](/img/structure/B289457.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine](/img/structure/B289459.png)